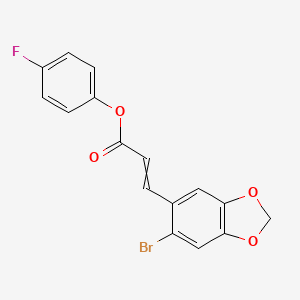

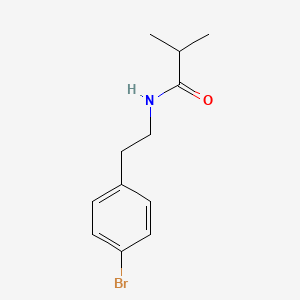

N-(4-Bromophenethyl)isobutyramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-Bromophenethyl)isobutyramide is a chemical compound that is likely to be related to various research areas, including organic synthesis and medicinal chemistry. While the specific compound N-(4-Bromophenethyl)isobutyramide is not directly mentioned in the provided papers, we can infer from the related research that it is an amide with potential for further chemical modifications and could be of interest in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related brominated compounds has been explored in the literature. For instance, the synthesis of substituted phenethylamine analogues, which are derivatives of N-(2-methoxybenzyl)-4-bromo-2,5-dimethoxyphenethylamine, involves reductive alkylation of methoxyphenethylamines with bromodimethoxybenzaldehydes . Similarly, α-bromo-N-benzyl-propionamide and -isobutyramide react with sodium hydride to yield 2-amino-oxazolidinones, suggesting that N-(4-Bromophenethyl)isobutyramide could potentially undergo similar base-catalyzed reactions to form novel heterocyclic compounds .

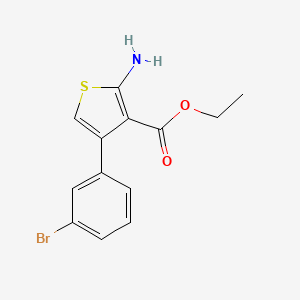

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For example, the structure and stereochemistry of a 2-amino-oxazolidinone were elucidated by X-ray crystal analysis . In the case of N-(4-Bromophenethyl)isobutyramide, one could expect that similar analytical methods would be employed to determine its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of brominated compounds can be quite diverse. For instance, 3-Bromo-2-nitrobenzo[b]thiophene reacts with amines to give N-substituted amino derivatives, which can undergo rearrangement . This suggests that N-(4-Bromophenethyl)isobutyramide might also participate in nucleophilic substitution reactions with amines or other nucleophiles, potentially leading to rearranged products.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated amides can be inferred from related compounds. For example, N-4-(bromobutanoyl)-N'-(o-, m-, and p-tolyl)thioureas were characterized by IR and NMR spectroscopy, and their crystal structures were determined, showing that they adopt specific configurations stabilized by intramolecular hydrogen bonds . These findings suggest that N-(4-Bromophenethyl)isobutyramide would also have distinct spectroscopic signatures and a solid-state structure that could be characterized similarly.

科学的研究の応用

Summary of the Application

“N-(4-Bromophenethyl)isobutyramide” (also known as K36H) has been studied for its potential to protect skin from inflammation caused by UVB radiation . Long-term exposure to UVB radiation can lead to skin inflammation and aging .

Methods of Application or Experimental Procedures

The effects of K36H on UVB-induced skin inflammation were investigated in human skin fibroblasts and hairless mice . The study involved the application of K36H and subsequent exposure to UVB radiation .

Results or Outcomes

The study found that K36H reduced UVB-induced expression of mitogen-activated protein kinase (MAP kinase), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) in fibroblasts . This was achieved by regulating IκB and nuclear factor-kappa B (NF-κB) expression . In hairless mice, topical application of K36H significantly reduced inflammation and skin thickness, and prevented photodamage . K36H also inhibited the levels of UV-upregulated inflammation-related proteins such as IL-1, iNOS, and NF-κB in the dermis of the mice .

These findings suggest that K36H has antioxidant and anti-inflammatory properties, and could potentially be developed as an agent for preventing photodamage and photoinflammation .

Safety And Hazards

特性

IUPAC Name |

N-[2-(4-bromophenyl)ethyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-9(2)12(15)14-8-7-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDGAIPQPGLUBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395741 |

Source

|

| Record name | N-[2-(4-bromophenyl)ethyl]-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Bromophenethyl)isobutyramide | |

CAS RN |

304664-15-1 |

Source

|

| Record name | N-[2-(4-bromophenyl)ethyl]-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1308727.png)

![Ethyl 3-[4-(4-fluorophenyl)piperazino]-2-(methoxyimino)propanoate](/img/structure/B1308745.png)

![N-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetamide](/img/structure/B1308750.png)

![1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1308765.png)